molecular formula C16H20N2O4 B6662325 3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid

3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid

Cat. No.: B6662325
M. Wt: 304.34 g/mol
InChI Key: SLGYWOWOHODXNH-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid is a complex organic compound that features an indole ring, a methoxybutanoylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxybutanoylamino Group: This step involves the acylation of the indole nitrogen with 2-methoxybutanoyl chloride in the presence of a base like triethylamine.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines depending on the specific reduction conditions.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxybutanoylamino group may enhance the compound’s binding affinity and specificity. Pathways involved include those related to signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.

    Indole-3-butyric acid: Another plant hormone with a butyric acid side chain.

    3-(1H-indol-3-yl)propanoic acid: Lacks the methoxybutanoylamino group, making it less complex.

Uniqueness

3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid is unique due to the presence of the methoxybutanoylamino group, which can significantly alter its chemical properties and biological activity compared to simpler indole derivatives.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(2-methoxybutanoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-14(22-2)15(19)18-13(16(20)21)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13-14,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGYWOWOHODXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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